11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
Brand Name: Vulcanchem
CAS No.: 106264-99-7
VCID: VC20761933
InChI: InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25)
SMILES: CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O
Molecular Formula: C22H43NO3
Molecular Weight: 369.6 g/mol

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

CAS No.: 106264-99-7

Cat. No.: VC20761933

Molecular Formula: C22H43NO3

Molecular Weight: 369.6 g/mol

* For research use only. Not for human or veterinary use.

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid - 106264-99-7

CAS No. 106264-99-7
Molecular Formula C22H43NO3
Molecular Weight 369.6 g/mol
IUPAC Name 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
Standard InChI InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25)
Standard InChI Key WJUCIATYSCJYAM-UHFFFAOYSA-N
SMILES CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O

Chemical Identity and Physical Properties

Compound Identification

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid is also known as 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal. It is a complex organic molecule containing an oxazolidine ring system attached to a long carbon chain terminating in a carboxylic acid group. The compound is registered with CAS number 106264-99-7 and has been documented in chemical databases since at least 2005 . The molecular formula of this compound is C22H43NO3, indicating its composition of 22 carbon atoms, 43 hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Physical Properties

The physical properties of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid are crucial for understanding its behavior in various experimental and biological contexts. The compound has a molecular weight of 369.6 g/mol . Its structure features a 4,4-dimethyl-1,3-oxazolidin group, which contributes significantly to its chemical reactivity and biological properties.

Table 1: Physical Properties of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

PropertyValueSource
Molecular FormulaC22H43NO3
Molecular Weight369.6 g/mol
CAS Number106264-99-7
Standard InChIKeyWJUCIATYSCJYAM-UHFFFAOYSA-N
Physical StateNot specified in sources-
SolubilityNot specified in sources-

Structural Components

Synthesis and Production

Structural Analogues

Several structural analogues can provide insight into the synthetic approaches for 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid. For instance, compounds such as 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid, and 11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid, which share similar structural features, have been documented and may follow comparable synthetic pathways . Understanding these related compounds can help in developing optimized synthetic routes for the target compound.

Biological Activities and Applications

Antimicrobial Activity

Comparative Analysis with Related Compounds

Structural Relationships

Table 2: Comparative Analysis of Related Compounds

CompoundCAS NumberSimilarity ScoreKey Structural Difference
11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid106264-99-7-Reference compound
4,4-Dimethyl-1,3-oxazolidin-2-one26654-39-7Not specifiedLacks hexyl and undecanoic acid chains
11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid4403-42-30.98*Contains isoindoline instead of oxazolidine ring
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid4443-26-90.98*Shorter carbon chain (6 vs 11 carbons)
5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid1147-76-80.98*Shorter carbon chain (5 vs 11 carbons)

*Similarity scores are referenced from search result and may be based on specific molecular fingerprinting methods not detailed in the source.

Structure-Activity Relationships

The structural features of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid likely contribute to its biological activities in specific ways. The oxazolidine ring system, particularly with the 4,4-dimethyl substitution, may enhance stability and provide specific binding interactions with biological targets. The hexyl substituent at position 2 of the oxazolidine ring likely contributes to the compound's lipophilicity, potentially enhancing membrane permeation. Meanwhile, the undecanoic acid chain provides both lipophilicity and a terminal carboxylic acid group that can participate in hydrogen bonding and other interactions with biological targets.

Research Applications and Future Directions

Future Research Directions

Several promising research directions for 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid include:

  • Detailed investigation of its mechanisms of action against bacteria and cancer cells

  • Structure-activity relationship studies to develop more potent derivatives

  • Exploration of its potential as a carrier molecule in drug delivery systems

  • Investigation of potential synergistic effects with established antimicrobial or anticancer drugs

  • Development of optimized synthetic routes for more efficient production

These research directions could significantly advance our understanding of this compound and potentially lead to valuable pharmaceutical applications.

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